3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one
Description
3-Isopropyl-3,4-dihydro-1H-quinoxalin-2-one is a bicyclic organic compound featuring a quinoxaline core substituted with an isopropyl group at the 3-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .
Key properties reported include:
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7,10,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFXHDNGBIGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one typically involves the cyclization of o-phenylenediamine with an appropriate carbonyl compound. One common method is the reaction of o-phenylenediamine with isobutyryl chloride under acidic conditions, followed by cyclization to form the desired quinoxalinone structure . Another approach involves the use of dialkyl acetylenedicarboxylates in the presence of o-phenylenediamine, leading to the formation of the quinoxalinone core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, hydroxylated derivatives, and various functionalized quinoxalinones .
Scientific Research Applications
Synthesis Approaches
The synthesis of 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various methods, including:
- Ullmann-type Amination : This method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization to yield dihydroquinoxalin-2-ones with high enantiomeric excess .
- Michael Addition/Cyclization : Recent studies have demonstrated that reactions involving o-phenylenediamine and maleic acid derivatives can produce 3-substituted 3,4-dihydroquinoxalin-2-ones in moderate to good yields .
- Photochemical Methods : Innovative approaches such as photoassisted intramolecular cycloaddition have been reported to synthesize complex spirocyclic structures of 3,4-dihydroquinoxalin-2-one .
These synthetic strategies highlight the versatility of the compound's chemical structure, allowing for a variety of substitutions that enhance its biological properties.
Biological Activities
The biological activities associated with this compound are extensive and include:
- Antiviral Activity : The compound has shown potent antiviral effects, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. Clinical trials have demonstrated its efficacy when administered alone or in combination with existing antiretroviral therapies .
- Anti-inflammatory Properties : Several derivatives of this compound have been studied for their anti-inflammatory effects. For instance, compounds targeting the estrogen receptor and bradykinin B1 receptor exhibited significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .
- Antibacterial and Anticancer Activities : Research indicates that quinoxaline derivatives can exert antiproliferative effects against various cancer cell lines by targeting multiple pathways such as tubulin polymerization and receptor tyrosine kinases (RTKs) . The compound has also been evaluated for its antibacterial properties against certain pathogens .
Case Study 1: Antiviral Efficacy
In a clinical study involving GW420867X (a derivative of 3-isopropyl-3,4-dihydroquinoxalin-2-one), patients with HIV-1 were treated with this compound alongside standard therapies. The results indicated a significant reduction in viral load and demonstrated good tolerability among participants .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the structure–activity relationship of various derivatives revealed that modifications at specific positions on the quinoxaline scaffold enhanced binding affinity to estrogen receptors and increased anti-inflammatory potency. The most effective compounds were identified as potential leads for further development .
Mechanism of Action
The mechanism of action of 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. For instance, it may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Physical Properties
The following table summarizes critical data for 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one and related derivatives:
Key Observations:
- Branching and Melting Points: The methyl-substituted derivative (mp 138–141°C) has a lower melting point than the isopropyl analog (121–123°C or 218–220°C), suggesting that bulkier substituents enhance intermolecular van der Waals interactions or stabilize crystalline packing .
- Chirality: The (3R)-isopropyl enantiomer is cataloged as a rare chemical (MFCD08444064), highlighting its niche applications in asymmetric synthesis .
- Halogenation: Bromine introduction (e.g., 6-Bromo-3-methyl derivative) increases molecular weight and lipophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Spectroscopic and Reactivity Trends
- NH Proton Shifts: The NH proton in this compound appears at δ 9.76 in CDCl₃ but shifts downfield to δ 11.92 in DMSO-d₆ due to hydrogen bonding with the solvent .
- Electronic Effects: Thiophene-containing derivatives (e.g., C₁₄H₁₀N₂O₂S) exhibit extended π-conjugation, which may enhance UV absorption or redox activity for optoelectronic applications .
Commercial Availability and Cost
- This compound is priced at $2000/g (1 g) and $6000/g (5 g), reflecting its rarity and complex synthesis .
Research and Application Insights
- Anticancer Potential: The methyl-substituted derivative (C₉H₁₀N₂O) is explicitly noted for anticancer activity, suggesting that quinoxalinone scaffolds are pharmacologically relevant .
- Materials Science: Thiophene-functionalized derivatives (C₁₄H₁₀N₂O₂S) may serve as building blocks for conductive polymers or sensors due to sulfur’s electron-rich nature .
Biological Activity
3-Isopropyl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound has garnered attention due to its potential therapeutic properties and diverse biological activities. Its unique structure, characterized by an isopropyl group at the 3-position and a carbonyl group at the 2-position, enhances its chemical reactivity and biological efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The molecular formula is , and it features a bicyclic framework that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, disrupting normal cellular processes.
- Cell Cycle Modulation : It has been shown to induce apoptosis in cancer cells by interfering with cell cycle progression.
These mechanisms suggest that the compound may have applications in treating various diseases, including cancer and inflammatory conditions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its antibacterial effects against various pathogens, the compound showed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
The compound's anticancer potential has been explored in several studies. For example, it was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
These results suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokine production in activated macrophages, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to controls, supporting its use as a potential anticancer agent.
- Antimicrobial Efficacy Study : Another investigation focused on the compound's effectiveness against multi-drug resistant bacterial strains. The results demonstrated that it could overcome resistance mechanisms in certain pathogens.
Q & A
Basic: What are the common synthetic routes for 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one?
Answer:
The synthesis typically involves condensation reactions of substituted o-phenylenediamines with keto esters or α-halo carbonyl compounds. For example:
- Route 1: Reaction of ethyl bromoacetate with o-phenylenediamine derivatives under basic conditions, followed by cyclization (e.g., 24-hour reflux at 110°C) .
- Route 2: Multi-step synthesis using NaH in DMF to activate intermediates, followed by alkylation with chloroiodopropane and nucleophilic displacement with amines .
- Route 3: Copper-catalyzed methods with low catalyst loading for enantioselective synthesis, as demonstrated in related quinoxalinones .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Hazards: The compound is harmful via inhalation, skin contact, or ingestion, as noted in safety data sheets (MSDS) for structurally similar quinoxalinones .
- Precautions: Use PPE (gloves, lab coat), work in a fume hood, and ensure immediate decontamination of spills. For skin exposure, wash with water for ≥15 minutes and seek medical attention if irritation persists .
Advanced: How can spectroscopic techniques confirm the structure of this compound?
Answer:
- 1H NMR: Characteristic signals include δ 1.01–1.08 (doublet of doublets for isopropyl CH3), δ 4.09 (s, 1H for NH), and aromatic protons at δ 6.67–7.29 .
- 13C NMR: Key peaks at δ 168.83 (C=O), 133.31 (aromatic carbons), and 20.23–30.83 (aliphatic carbons) .
- HRMS: The molecular ion [M+H]+ at m/z 191.1181 confirms the molecular formula C11H14N2O .
Advanced: What computational methods can predict the electronic properties and reactivity of this compound?
Answer:
- DFT Studies: Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) and electron density maps to predict reactivity. For example, derivatives with electron-withdrawing groups show reduced HOMO-LUMO gaps, enhancing electrophilic reactivity .
- Applications: These methods guide the design of analogs with tailored biological or catalytic properties .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
- Chiral Resolution: Use chiral stationary phases like Chiralcel OD-H with hexane/i-PrOH (99:1) mobile phase. For the (S)-enantiomer, retention times (tr) are 57.7 minutes vs. 65.8 minutes for the (R)-form .
- Catalytic Asymmetric Synthesis: Copper catalysts with chiral ligands achieve enantiomeric excess (e.g., 60.96% ee reported in similar systems) .
Advanced: How do structural modifications impact the biological activity of quinoxalin-2-one derivatives?
Answer:
- Halogenation: Adding Cl or F at specific positions (e.g., 4-chlorobenzoyl) enhances binding affinity to biological targets, as seen in drug discovery studies .
- Substituent Effects: Bulkier groups (e.g., isopropyl) improve metabolic stability but may reduce solubility. For example, 3-styryl analogs exhibit fluorescence properties useful in bioimaging .
Basic: What are the key physical properties of this compound?
Answer:
- Melting Point: 121–123°C (yellow solid) .
- Molecular Formula: C11H14N2O (MW: 190.24 g/mol) .
- Optical Rotation: [α]D<sup>25</sup> = -18.4° (c 1.06, EtOH) for the (S)-enantiomer .
Advanced: How can low yields in multi-step syntheses be addressed?
Answer:
- Catalyst Optimization: Use KI as a catalyst (0.5–1 mol%) in nucleophilic displacement steps to improve yields (e.g., from 50% to >80% in related systems) .
- Reaction Monitoring: Employ TLC or in-situ IR to track intermediate formation. Adjust reaction time (e.g., 48 hours for cyclization) and temperature (110°C for condensation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
